molecular formula C21H17N3O2S2 B12410661 Dyrk1A/B-IN-1

Dyrk1A/B-IN-1

Numéro de catalogue: B12410661
Poids moléculaire: 407.5 g/mol
Clé InChI: UQZFCZAYARDQIK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dyrk1A/B-IN-1 is a highly selective inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and dual-specificity tyrosine phosphorylation-regulated kinase 1B (DYRK1B). These kinases are involved in various cellular processes, including cell proliferation, differentiation, and survival. Overexpression of DYRK1A has been linked to Down syndrome and several neurodegenerative diseases, making this compound a valuable compound for research and potential therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Dyrk1A/B-IN-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route often starts with the preparation of a core scaffold, followed by functional group modifications to achieve the desired selectivity and potency. Common reagents used in the synthesis include various halogenated compounds, amines, and coupling agents. Reaction conditions may involve the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis process is crucial for producing sufficient quantities of the compound for research and potential therapeutic use .

Analyse Des Réactions Chimiques

Types of Reactions: Dyrk1A/B-IN-1 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its selectivity and potency.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenated compounds for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are then tested for their biological activity and selectivity towards DYRK1A and DYRK1B .

Applications De Recherche Scientifique

Dyrk1A/B-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a chemical probe to study the function of DYRK1A and DYRK1B in various cellular processes. In biology, it helps elucidate the role of these kinases in cell proliferation, differentiation, and survival. In medicine, this compound is being investigated for its potential therapeutic applications in treating neurodegenerative diseases, Down syndrome, and certain cancers. In industry, it is used in drug discovery and development to identify new therapeutic targets and optimize existing treatments .

Mécanisme D'action

Dyrk1A/B-IN-1 exerts its effects by selectively inhibiting the kinase activity of DYRK1A and DYRK1B. These kinases phosphorylate their substrates on serine and threonine residues, regulating various cellular processes. By inhibiting these kinases, this compound disrupts the phosphorylation of key proteins involved in cell proliferation, differentiation, and survival. This inhibition can lead to reduced cell growth and increased apoptosis, making it a potential therapeutic agent for diseases characterized by abnormal cell proliferation .

Comparaison Avec Des Composés Similaires

Similar Compounds: Several compounds are similar to Dyrk1A/B-IN-1 in terms of their structure and function. These include other DYRK1A inhibitors such as harmine, AnnH75, and compound L9. Each of these compounds has unique properties and varying degrees of selectivity and potency towards DYRK1A and DYRK1B .

Uniqueness of this compound: What sets this compound apart from other similar compounds is its high selectivity and potency towards both DYRK1A and DYRK1B. This dual inhibition makes it a valuable tool for studying the combined effects of these kinases in various cellular processes. Additionally, its unique binding mode and favorable pharmacokinetic properties make it a promising candidate for further research and potential therapeutic applications .

Propriétés

Formule moléculaire

C21H17N3O2S2

Poids moléculaire

407.5 g/mol

Nom IUPAC

4-[5-[(2-aminophenyl)methylcarbamoyl]thiophen-2-yl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H17N3O2S2/c22-15-6-2-1-4-12(15)11-24-21(26)18-9-8-17(27-18)13-5-3-7-16-14(13)10-19(28-16)20(23)25/h1-10H,11,22H2,(H2,23,25)(H,24,26)

Clé InChI

UQZFCZAYARDQIK-UHFFFAOYSA-N

SMILES canonique

C1=CC=C(C(=C1)CNC(=O)C2=CC=C(S2)C3=C4C=C(SC4=CC=C3)C(=O)N)N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.